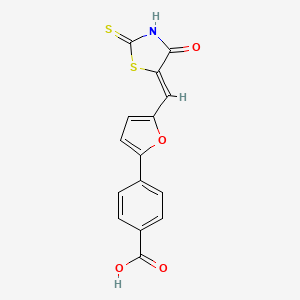![molecular formula C27H22FN3O2S B11671782 3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671782.png)
3-(4-Fluoro-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, methoxy, and pyridinylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „3-(4-Fluor-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-chinazolin-4-on“ umfasst typischerweise mehrstufige organische Reaktionen
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen umfassen häufig die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu können die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel gehören, um die Reaktionen zu erleichtern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Schwefel- oder Methoxygruppen.
Reduktion: Reduktionsreaktionen können am Chinazolinonkern oder an den aromatischen Ringen auftreten.
Substitution: Substitutionsreaktionen sind häufig, insbesondere an den aromatischen Ringen, wo Halogene oder andere Substituenten eingeführt werden können.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nitriermittel.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Dihydroderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird.
Biologie
Biologisch werden Chinazolinonderivate häufig auf ihr Potenzial als Enzyminhibitoren, antimikrobielle Mittel und Antikrebsmittel untersucht. Die spezifische Struktur dieser Verbindung kann einzigartige Wechselwirkungen mit biologischen Zielstrukturen ermöglichen.
Medizin
In der Medizin werden Verbindungen wie diese auf ihr therapeutisches Potenzial untersucht. Sie können auf ihre Fähigkeit untersucht werden, bestimmte biologische Pfade zu modulieren, und bieten so potenzielle Behandlungen für verschiedene Krankheiten.
Industrie
Industriell können solche Verbindungen bei der Entwicklung neuer Materialien, Arzneimittel und Agrochemikalien verwendet werden. Ihre vielfältige Reaktivität macht sie vielseitig für verschiedene Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von „3-(4-Fluor-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-chinazolin-4-on“ hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Typischerweise können Chinazolinonderivate Enzyme oder Rezeptoren hemmen und so biologische Pfade modulieren. Die Fluor- und Methoxygruppen können die Bindungsaffinität und Spezifität verbessern.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-4-one likely involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The presence of the fluorophenyl, methoxy, and pyridinylsulfanyl groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chinazolinon: Eine einfachere Struktur mit ähnlichen biologischen Aktivitäten.
2-Phenylchinazolinon: Ein weiteres Derivat mit potenziellen therapeutischen Anwendungen.
4-Fluor-2-phenylchinazolin: Eine Verbindung mit ähnlichen Substituenten, aber einer anderen Kernstruktur.
Einzigartigkeit
Die Einzigartigkeit von „3-(4-Fluor-phenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)-phenyl]-2,3-dihydro-1H-chinazolin-4-on“ liegt in seiner spezifischen Kombination von Substituenten, die im Vergleich zu anderen Chinazolinonderivaten unterschiedliche biologische Aktivitäten und Reaktivität bieten können.
Eigenschaften
Molekularformel |
C27H22FN3O2S |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-24-14-9-18(16-19(24)17-34-25-8-4-5-15-29-25)26-30-23-7-3-2-6-22(23)27(32)31(26)21-12-10-20(28)11-13-21/h2-16,26,30H,17H2,1H3 |
InChI-Schlüssel |
UTKZKGGRJXHSHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)CSC5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11671708.png)
![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)


![9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671725.png)

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11671751.png)
![(5E)-2-(2-chloroanilino)-5-[[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11671760.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671761.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11671771.png)

